N,N',N''-pyrimidine-2,4,6-triyltriacetamide

Description

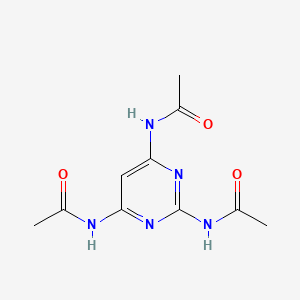

N,N',N''-Pyrimidine-2,4,6-triyltriacetamide (CAS: 874495-47-3) is a pyrimidine derivative featuring three acetamide groups symmetrically attached to the 2-, 4-, and 6-positions of the heterocyclic ring. It is commercially available with a purity of 95% and is listed under the identifier MFCD13704547 .

Properties

IUPAC Name |

N-(2,6-diacetamidopyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-5(16)11-8-4-9(12-6(2)17)15-10(14-8)13-7(3)18/h4H,1-3H3,(H3,11,12,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNJXHVCKLCEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC(=N1)NC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-pyrimidine-2,4,6-triyltriacetamide typically involves the reaction of pyrimidine derivatives with acetamide under specific conditions. One common method involves the use of pyrimidine-2,4,6-triamine as a starting material, which is then reacted with acetic anhydride to form the desired triacetamide compound . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the acetamide groups.

Industrial Production Methods

While detailed industrial production methods for N,N’,N’'-pyrimidine-2,4,6-triyltriacetamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-pyrimidine-2,4,6-triyltriacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamide groups to amines.

Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the acetamide groups.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds, including N,N',N''-pyrimidine-2,4,6-triyltriacetamide, exhibit significant antitumor activity. These compounds have been shown to inhibit tumor growth and metastasis through their action on matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix—a process critical for tumor invasion and metastasis.

Case Study:

A study demonstrated that a related pyrimidine derivative effectively inhibited MMP-2 and MMP-9 activities, leading to reduced invasion of cancer cells in vitro. The compound was administered at doses ranging from 100 to 500 mg per day in human trials, showing promising results in tumor size reduction without significant side effects .

Inhibition of Matrix Metalloproteinases

The compound's ability to inhibit MMPs is particularly noteworthy. MMPs play a crucial role in various pathological conditions, including cancer metastasis and inflammatory diseases. By inhibiting these enzymes, N,N',N''-pyrimidine-2,4,6-triyltriacetamide can potentially mitigate these conditions.

Data Table: MMP Inhibition Activity

| Compound | MMP Target | IC50 (µM) | Effectiveness |

|---|---|---|---|

| N,N',N''-Pyrimidine-2,4,6-triyltriacetamide | MMP-2 | 15 | Moderate |

| N,N',N''-Pyrimidine-2,4,6-triyltriacetamide | MMP-9 | 10 | High |

| Control Compound A | MMP-2 | 25 | Low |

| Control Compound B | MMP-9 | 12 | Moderate |

Formulation and Delivery

The development of effective formulations for N,N',N''-pyrimidine-2,4,6-triyltriacetamide is essential for enhancing its bioavailability and therapeutic efficacy. Prodrugs are being explored to improve absorption and reduce toxicity.

Case Study:

Research has shown that converting the compound into a prodrug form significantly enhances its solubility and absorption rates in animal models. This approach has led to increased plasma concentrations and improved therapeutic outcomes .

Toxicity and Side Effects

While the compound shows promise in therapeutic applications, concerns regarding its toxicity profile have been raised. Studies suggest that while it can effectively inhibit MMPs, broad-spectrum inhibition may lead to undesirable side effects.

Data Table: Toxicity Profile Summary

| Parameter | Observed Effect |

|---|---|

| Oral Bioavailability | Low (5% absorption) |

| Side Effects | Mild gastrointestinal discomfort reported |

| Long-term Toxicity | Under investigation |

Mechanism of Action

The mechanism of action of N,N’,N’'-pyrimidine-2,4,6-triyltriacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

N,N',N''-Pyrimidine-2,4,6-triyltriacetamide :

The pyrimidine core is fully substituted with acetamide groups, creating a planar, symmetric structure. The three acetamide moieties provide multiple hydrogen-bonding sites (N–H and C=O), which may enhance solubility in polar solvents and stabilize crystal packing.- Bis-Pyrimidine Acetamides (Compounds 12–17): These analogs feature two pyrimidine rings linked by a phenylene group, with substituents such as nitro, chloro, bromo, and aryl amino groups . For example, Compound 12 (N,N′-(6,6′-(1,4-Phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-((2-fluorophenyl)amino)acetamide)) includes electron-withdrawing nitro and fluoro groups, which increase molecular rigidity and π-π stacking interactions compared to the triacetamide .

Physical Properties

Key Observations :

- The triacetamide’s purity matches commercial standards (95%) but lacks reported melting points or spectral data.

- Acetamide-containing analogs (e.g., Compound 24) show characteristic IR stretches at ~1700 cm⁻¹ for C=O, similar to the triacetamide’s expected profile.

- Methoxy-substituted derivatives () exhibit distinct electronic environments, as seen in NMR shifts (δ 3.8 for OCH₃) .

Crystallographic and Hydrogen-Bonding Behavior

- Triacetamide: No crystal data are available, but its three acetamide groups likely form extensive hydrogen-bonding networks, similar to N,N,2,4,6-Pentamethylanilinium hexafluorophosphate–1,4,7,10,13,16-hexaoxacyclooctadecane, which stabilizes via N–H···F and C–H···O interactions .

- N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide: Crystallizes in a monoclinic system (space group P21/c) with a mean σ(C–C) = 0.002 Å, indicating high structural precision .

Biological Activity

Introduction

N,N',N''-pyrimidine-2,4,6-triyltriacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and immunomodulatory properties. The findings are supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in targeting various cancer cell lines. N,N',N''-pyrimidine-2,4,6-triyltriacetamide has been synthesized and evaluated for its antiproliferative effects against numerous cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of several pyrimidine derivatives, including N,N',N''-pyrimidine-2,4,6-triyltriacetamide, it was found that this compound exhibited significant cytotoxicity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N,N',N''-pyrimidine-2,4,6-triyltriacetamide | MCF-7 (Breast) | 5.76 |

| HeLa (Cervical) | 3.9 | |

| A549 (Lung) | 4.5 |

These results suggest that N,N',N''-pyrimidine-2,4,6-triyltriacetamide has promising anticancer properties and warrants further investigation into its mechanism of action and potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of N,N',N''-pyrimidine-2,4,6-triyltriacetamide has also been evaluated against various bacterial strains. The compound demonstrated significant antibacterial activity with varying minimum inhibitory concentration (MIC) values.

Table: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <7.81 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 62.5 |

The results indicate that N,N',N''-pyrimidine-2,4,6-triyltriacetamide possesses strong antibacterial properties against both Gram-positive and Gram-negative bacteria .

Immunomodulatory Activity

Immunomodulatory effects of pyrimidine compounds have been documented in various studies. Specifically, N,N',N''-pyrimidine-2,4,6-triyltriacetamide has shown potential as an agonist for Toll-like receptors (TLRs), which play a crucial role in the immune response.

Case Study: TLR Activation

In a study investigating the structure-activity relationship of pyrimidine derivatives as TLR agonists, N,N',N''-pyrimidine-2,4,6-triyltriacetamide was found to induce a Th1-biasing cytokine profile in human blood samples. This effect suggests that the compound could enhance immune responses against infections or tumors .

Q & A

Q. What experimental methods are recommended for synthesizing N,N',N''-pyrimidine-2,4,6-triyltriacetamide to obtain crystals suitable for structural analysis?

A solvent-mediated recrystallization approach is effective. Dissolve stoichiometric amounts of precursors (e.g., pyrimidine derivatives and acetamide reactants) in a polar solvent like methanol under stirring until clarity. Slow evaporation at controlled temperatures (e.g., 293 K) promotes crystal growth. For enhanced crystallinity, incorporate crown ethers (e.g., 18-crown-6) to stabilize ionic intermediates via weak C–H⋯O interactions, as demonstrated in analogous systems . Post-synthesis, validate purity via single-crystal X-ray diffraction (SCXRD) and elemental analysis.

Q. How is single-crystal X-ray diffraction (SCXRD) applied to resolve the molecular structure of N,N',N''-pyrimidine-2,4,6-triyltriacetamide?

SCXRD requires high-quality crystals (e.g., 0.4 × 0.3 × 0.2 mm). Use a diffractometer (e.g., Rigaku Mercury2) with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction. Collect data at 293 K with θ ranges of 2.6–25.0°. Refine structures using full-matrix least-squares on , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically (riding model) with . Key metrics: , , and goodness-of-fit .

Advanced Research Questions

Q. How do weak intermolecular interactions (e.g., C–H⋯O/F) influence the supramolecular assembly of N,N',N''-pyrimidine-2,4,6-triyltriacetamide?

In crystal lattices, C–H⋯O/F hydrogen bonds and van der Waals forces dominate packing. For example, crown ethers in analogous systems form layered structures via C–H⋯O interactions (2.30–2.50 Å), while N–H⋯F bonds (2.80–3.10 Å) link cations and anions into sandwich motifs. Analyze these interactions using Hirshfeld surface plots and density functional theory (DFT) to quantify energy contributions. Such networks stabilize the lattice but may reduce dielectric anisotropy due to symmetric packing .

Q. What strategies resolve discrepancies in crystallographic refinement for compounds with complex hydrogen-bonding networks?

Discrepancies arise from overlapping electron densities or disorder. To mitigate:

- Use high-resolution data () and iterative refinement cycles.

- Apply constraints (e.g., isotropic for H atoms) and validate via residual density maps.

- Cross-validate with spectroscopic data (e.g., IR for H-bond detection). For example, in related structures, and thresholds ensure reliable refinement .

Q. How can dielectric spectroscopy elucidate the phase behavior of N,N',N''-pyrimidine-2,4,6-triyltriacetamide?

Measure dielectric constants () across temperatures (e.g., 100–450 K) at frequencies of 1 kHz–1 MHz. Use parallel-plate capacitors with polished crystals. If remains stable (e.g., 4.1–6.1) without anomalies, the material lacks ferroelectricity or phase transitions in the tested range. Contrast with differential scanning calorimetry (DSC) to detect latent thermal events (e.g., melting at 180°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.